molecular formula C12H21N3O2 B7921690 N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7921690
M. Wt: 239.31 g/mol
InChI Key: BQUYBIRVABYGJI-GZMMTYOYSA-N
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Description

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a cyclopropyl group and a 2-aminopropionyl moiety. Its stereochemistry is defined by the (R)-configuration at the pyrrolidine nitrogen and the (S)-configuration at the amino-propionyl group.

Key characteristics include:

  • Molecular Formula: C₁₃H₂₂N₃O₂ (calculated from ).
  • CAS Number: 1354029-00-7 ().

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8(13)12(17)14-6-5-11(7-14)15(9(2)16)10-3-4-10/h8,10-11H,3-7,13H2,1-2H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYBIRVABYGJI-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles from aldehydes or ketones, followed by hydrolysis to yield amino acids . The amino acid derivative is then coupled with a pyrrolidine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C11_{11}H21_{21}N3_3O2_2
Molecular Weight : 227.3 g/mol
CAS Number : 1401664-84-3

The compound features a pyrrolidine ring and an acetamide group, contributing to its unique chemical properties. The stereochemistry of the molecule plays a crucial role in its biological activity.

Medicinal Chemistry

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has been investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for developing drugs targeting various diseases.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting potential applications in oncology .

Neuropharmacology

This compound may interact with neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). Such interactions are critical for developing treatments for neurological disorders.

  • Case Study : A study indicated that modifications of the compound could enhance its affinity for specific GPCRs, leading to improved therapeutic profiles for anxiety and depression.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions.

  • Example Reactions :
    • Substitution Reactions : The acetamide group can undergo nucleophilic substitution to form new derivatives.
    • Coupling Reactions : It can be used in coupling reactions to create more complex structures, which are often valuable in pharmaceutical development .

The biological activity of this compound has been the focus of several studies:

Activity TypeDescription
AnticancerExhibits cytotoxic effects on specific cancer cell lines.
NeuroactiveModulates neurotransmitter receptors, potentially aiding in mood disorders.
AntimicrobialShows activity against certain bacterial strains.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related analogs, focusing on substituents, ring systems, and physicochemical properties.

Structural Variations in Pyrrolidine-Based Analogs

Analog 1 : N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
  • Substituent : Isopropyl group instead of cyclopropyl.
  • CAS: Not explicitly listed in evidence.
Analog 2 : N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
  • Substituent : Ethyl group and pyrrolidin-2-ylmethyl backbone.
  • Structural Impact : The ethyl group offers less steric hindrance than cyclopropyl, while the 2-ylmethyl substitution changes spatial orientation, possibly affecting solubility .
Analog 3 : (S)-2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide
  • Substituent : Methyl group on pyrrolidine nitrogen.
  • Pharmacological Relevance : Methylation at the nitrogen could enhance metabolic stability but reduce polarity, as seen in similar compounds ().

Piperidine-Based Analogs

Analog 4 : N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
  • Ring System : Six-membered piperidine vs. five-membered pyrrolidine.
  • Properties: Higher molecular weight (267.37 vs.
  • CAS : 1354032-78-2 ().
Analog 5 : N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
  • Substituent Position : Piperidin-4-yl instead of 3-yl.
  • Impact : Positional isomerism may alter binding affinity in target proteins, as seen in kinase inhibitors ().

Comparison Table

Compound Name Substituent Ring System Molecular Weight CAS Number Availability
Target Compound Cyclopropyl Pyrrolidin-3-yl 253.35 (Est.) 1354029-00-7 Discontinued
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Isopropyl Pyrrolidin-3-yl N/A N/A Unknown
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide Cyclopropyl Piperidin-3-yl 267.37 1354032-78-2 Available
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Cyclopropyl Piperidin-4-yl 253.35 1354008-32-4 Available

Research Findings and Implications

  • Stereochemical Sensitivity : The (R,S)-configuration in the target compound is critical for activity, as analogs with inverted stereochemistry (e.g., ) show reduced efficacy in preliminary assays .
  • Ring Size Effects : Piperidine analogs (e.g., Analog 4) exhibit higher molecular weights and altered solubility profiles, which may enhance blood-brain barrier penetration compared to pyrrolidine derivatives .
  • Substituent Trade-offs : Cyclopropyl groups confer rigidity but may limit synthetic accessibility, whereas isopropyl/ethyl substituents improve solubility at the cost of target selectivity .

Biological Activity

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molar Mass : 226.29 g/mol

The structure features a pyrrolidine ring and an acetamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl and acetamide functionalities. Various synthetic routes have been explored, emphasizing efficiency and yield.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated sub-micromolar antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, characterized by an increase in reactive oxygen species (ROS) and activation of caspase pathways .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa< 0.5Apoptosis via ROS production
L1210< 0.5Mitochondrial depolarization
FM3A> 10Minimal activity

Antimicrobial Activity

In addition to anticancer effects, this compound has shown moderate antibacterial activity. In vitro studies indicated that related Mannich bases exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 mm to 17 mm .

Case Studies

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines. The results highlighted that modifications in the pyrrolidine structure led to significant changes in biological activity. For example, a derivative with a specific substitution pattern exhibited an IC50 value of 0.021 µM against gastric cancer cells, showcasing its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of apoptosis induced by similar compounds. The study utilized flow cytometry to analyze cell death pathways, revealing that treatment with these compounds resulted in increased levels of annexin-V positive cells, indicative of early apoptosis. Additionally, mitochondrial membrane potential assays confirmed that these compounds disrupt mitochondrial function, leading to cell death .

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